EIDD-1931

SARS-CoV-2 Antiviral potency Nucleoside analog

EIDD-1931 (β-D-N4-hydroxycytidine) is the active metabolite of molnupiravir, validated as a broad-spectrum viral RNA-dependent RNA polymerase (RdRP) inhibitor with >100-fold potency advantage over ribavirin and favipiravir against SARS-CoV-2. It maintains full activity against ExoN-intact coronaviruses and demonstrates increased potency against remdesivir-resistant strains, making it the preferred active nucleoside analog for coronavirus antiviral screening and resistance surveillance programs. Key Advantages: • IC50 range of 0.1-0.56 μM across SARS-CoV, SARS-CoV-2, MERS-CoV, and zoonotic bat-CoVs • Conserved potency across all variants of concern (Alpha, Beta, Gamma, Delta, Omicron) • Well-characterized lethal mutagenesis profile with documented G:A and C:U transition mutation spectrum and high genetic barrier to resistance • Eliminates need for variant-specific inhibitor panels, reducing procurement and validation overhead for multi-coronavirus research programs

Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
CAS No. 3258-02-4
Cat. No. B613837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEIDD-1931
CAS3258-02-4
Synonymsuridine, 4-oxime;  β-D-N4-Hydroxycytidine;  N4-Hydroxycytidin
Molecular FormulaC9H13N3O6
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1
InChIKeyXCUAIINAJCDIPM-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EIDD-1931 (NHC) Compound Overview


EIDD-1931 (CAS 3258-02-4), also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that functions as a viral RNA-dependent RNA polymerase (RdRP) inhibitor and broad-spectrum antiviral nucleotide [1]. It is the active metabolite of the FDA-approved oral prodrug molnupiravir (EIDD-2801) [2]. The compound exhibits antiviral activity against a wide range of RNA viruses, including SARS-CoV-2, MERS-CoV, SARS-CoV, influenza viruses, respiratory syncytial virus (RSV), Ebola virus, hepatitis C virus (HCV), and alphaviruses such as Venezuelan equine encephalitis virus (VEEV) [1][3]. Its mechanism of action involves incorporation into viral RNA during replication, inducing lethal mutagenesis through an increased frequency of G:A and C:U transition mutations [3].

EIDD-1931 vs. Other Nucleoside Analogs


In-class nucleoside analog antivirals—including ribavirin, favipiravir, remdesivir, and molnupiravir—exhibit substantial divergence in potency, resistance profiles, and mechanism-of-action limitations that preclude functional interchangeability in research settings. Ribavirin and favipiravir are >100-fold less active against SARS-CoV-2 than EIDD-1931 [1]. Remdesivir is vulnerable to proofreading-mediated resistance via the viral exoribonuclease (ExoN), whereas EIDD-1931 maintains full activity against ExoN-intact coronaviruses and demonstrates increased potency against remdesivir-resistant strains [2][3]. Furthermore, molnupiravir is a prodrug requiring in vivo metabolic conversion to EIDD-1931; in vitro studies using molnupiravir without cellular metabolic capacity yield confounding results [4]. These differences in potency, resistance barrier, and experimental applicability mean that procurement must be guided by the specific compound identity rather than class-based substitution.

EIDD-1931 Differentiation Evidence


Potency Advantage Over Ribavirin and Favipiravir

In SARS-CoV-2 antiviral assays, EIDD-1931 demonstrates potency that is greater than 100-fold higher than either ribavirin or favipiravir [1]. This substantial potency differential establishes EIDD-1931 as a distinct research tool for coronavirus studies where low-nanomolar to sub-micromolar activity is required [1].

SARS-CoV-2 Antiviral potency Nucleoside analog

Activity Against Remdesivir-Resistant Coronaviruses

EIDD-1931 demonstrates increased potency against a coronavirus bearing resistance mutations to the nucleoside analog inhibitor remdesivir [1]. Unlike remdesivir, whose antiviral activity can be diminished by viral exoribonuclease (ExoN) proofreading activity, EIDD-1931 inhibits both wild-type MHV (EC50 = 0.17 μM) and ExoN-deficient MHV with comparable efficacy, indicating that EIDD-1931 evades or overcomes ExoN-mediated resistance [2].

Drug resistance Coronavirus Remdesivir RdRP inhibitor

Broad-Spectrum Activity Across Coronaviruses

EIDD-1931 exhibits potent and consistent antiviral activity across a panel of human and zoonotic coronaviruses, with EC50/IC50 values ranging from 0.1 to 0.56 μM [1][2]. The compound inhibits SARS-CoV in Vero 76 cells (IC50 = 0.1 μM), MERS-CoV in Calu-3 2B4 cells (IC50 = 0.15 μM), SARS-CoV-2 in Vero cells (IC50 = 0.3 μM), and MERS-CoV (EC50 = 0.56 μM) [1][2]. This broad coverage across divergent CoV species contrasts with remdesivir, which shows variable efficacy across CoV strains [3].

Broad-spectrum antiviral Coronavirus SARS-CoV MERS-CoV

High Genetic Barrier to Resistance

Passage of coronaviruses in the presence of EIDD-1931 generates only low-level resistance that is difficult to achieve, associated with multiple transition mutations across the viral genome in both MHV and MERS-CoV [1]. This high genetic barrier to resistance contrasts with single-point mutation resistance observed for other nucleoside analogs, and is attributed to EIDD-1931's unique mechanism of lethal mutagenesis, which evades coronavirus ExoN proofreading [1]. In contrast, ribavirin and 5-fluorouracil are ineffective against CoVs due to ExoN-mediated proofreading [1].

Resistance barrier Lethal mutagenesis Antiviral resistance Coronavirus

Conserved Activity Against SARS-CoV-2 Variants

EIDD-1931 shows conserved antiviral activity against multiple SARS-CoV-2 variants of concern, including Alpha, Beta, Gamma, Delta, and Omicron [1][2]. In contrast to neutralizing antibodies such as casirivimab and imdevimab, which lose response against Omicron subvariants BA.1 and BA.2, EIDD-1931 maintains equipotent activity across all tested variants [2][3]. This conserved activity is attributed to the high sequence conservation of the viral RdRP target protein across SARS-CoV-2 variants [1].

SARS-CoV-2 variants Omicron Antiviral resistance Variant of concern

In Vivo Efficacy and Oral Bioavailability

In mouse models of lethal VEEV infection, EIDD-1931 achieved 90–100% protection when therapeutic treatment was initiated as late as 24 hours post-infection, with partial protection maintained even with 48-hour treatment delay [1]. The compound also reduces lung viral titers in mouse models of RSV and H1N1 influenza A virus infection at oral doses of 100 and 400 mg/kg twice daily [2]. In human pharmacokinetic studies, EIDD-1931 appears rapidly in plasma (Tmax = 1.00–1.75 hours) with a geometric half-life of approximately 1 hour, extending to 7.1 hours at the highest dose tested [3].

In vivo efficacy Pharmacokinetics Oral bioavailability Animal model

EIDD-1931 Application Scenarios


SARS-CoV-2 Antiviral Screening & Resistance

EIDD-1931 is the preferred active nucleoside analog for SARS-CoV-2 antiviral screening programs, given its >100-fold potency advantage over ribavirin and favipiravir [1] and its conserved activity across variants of concern including Alpha, Beta, Gamma, Delta, and Omicron [2][3]. Researchers conducting variant-agnostic antiviral screening or resistance surveillance can rely on a single compound rather than maintaining variant-specific inhibitor panels [2].

Remdesivir-Resistant Coronavirus Countermeasures

For laboratories investigating remdesivir resistance mechanisms or developing therapeutics against remdesivir-resistant coronaviruses, EIDD-1931 is the essential comparator and potential countermeasure, as it demonstrates increased potency against CoV strains bearing remdesivir resistance mutations [1]. Its ability to evade ExoN proofreading, which limits the efficacy of ribavirin and 5-fluorouracil against CoVs, makes it uniquely suited for studies of coronavirus proofreading and resistance [2].

Multi-Species Coronavirus Research

Research programs studying multiple coronavirus species (SARS-CoV, SARS-CoV-2, MERS-CoV, MHV, and zoonotic bat-CoVs) can standardize on EIDD-1931 as a single broad-spectrum compound, with validated IC50/EC50 values of 0.1–0.56 μM across all tested CoV species [1][2]. This eliminates the need to procure, validate, and maintain separate compound inventories for each coronavirus model system [2].

Lethal Mutagenesis & Genetic Barrier Research

Investigators studying antiviral mechanisms of action, particularly lethal mutagenesis, will find EIDD-1931 a well-characterized tool compound with documented mutation spectrum data (increased frequency of G:A and C:U transition mutations) and a demonstrated high genetic barrier to resistance [1]. The compound's inability to generate high-level resistance upon serial passage distinguishes it from single-point mutation-susceptible nucleoside analogs and enables long-term selection studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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